![molecular formula C9H8N2O2 B1483790 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2090590-51-3](/img/structure/B1483790.png)
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with furan derivatives. For instance, furfural, a derivative of furan, can be manufactured industrially by hydrogenation . Aldol condensation reactions between furfural and various ketones have also been studied .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo aldol condensation reactions with ketones .
Scientific Research Applications
Synthesis and Characterization
The compound 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde and its derivatives have been explored in various scientific research contexts, with a focus on their synthesis, characterization, and potential applications. A study reported the synthesis of heteroaryl pyrazole derivatives, including 1-phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde, and their subsequent reaction with chitosan to form Schiff bases. These compounds were characterized through various analytical techniques, including solubility tests, elemental analysis, FTIR, 1H NMR analyses, thermogravimetric analysis, and X-ray diffraction (XRD) (Hamed et al., 2020).
Antimicrobial Activity
The antimicrobial activity of synthesized Schiff bases derived from the compound was evaluated against a range of gram-negative and gram-positive bacteria as well as fungi. The antimicrobial efficacy was found to be dependent on the specific Schiff base moiety, indicating the potential for tailored antimicrobial agents (Hamed et al., 2020).
Catalytic and Antioxidant Properties
Another study focused on the catalytic synthesis of novel chalcone derivatives incorporating the furan moiety, demonstrating their potential as potent antioxidant agents. These compounds were synthesized using 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde as a precursor. The antioxidant activity was confirmed through in vitro assays and supported by molecular docking, ADMET, QSAR, and bioactivity studies, indicating good correlation with in vitro antioxidant results (Prabakaran et al., 2021).
Reaction Studies and Derivative Synthesis
Research on the synthesis and reactions of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus has been conducted. This involved the Vilsmeier formylation of specific precursors to yield compounds that were then reacted with C- and N-nucleophiles to afford various derivatives. These compounds were characterized using IR, ¹H-NMR/¹³C-NMR, and mass spectral studies, and some showed promising antimicrobial effects against tested bacteria and fungi (El-Wahab et al., 2011).
Future Directions
The future directions for “2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been discussed for their potential in large-scale manufacture .
properties
IUPAC Name |
2-[4-(furan-2-yl)pyrazol-1-yl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-4-3-11-7-8(6-10-11)9-2-1-5-13-9/h1-2,4-7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKHBVVGWHELBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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